N-Methylcanadium (iodide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcanadium (iodide) typically involves the methylation of canadine, an alkaloid found in certain plant species. The process includes the following steps:
Isolation of Canadine: Canadine is extracted from plant sources such as Zanthoxylum ocumarense.
Methylation: Canadine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of N-Methylcanadium (iodide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large quantities of canadine are extracted from plant sources.
Methylation Reaction: The methylation reaction is scaled up using industrial reactors, ensuring controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methylcanadium (iodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products:
Oxidation: Formation of N-Methylcanadium oxide.
Reduction: Formation of N-Methylcanadium hydride.
Substitution: Formation of various N-Methylcanadium derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methylcanadium (iodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methylcanadium (iodide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It influences various biochemical pathways, including those related to cell signaling and metabolism
Comparison with Similar Compounds
Canadine: The parent compound from which N-Methylcanadium (iodide) is derived.
Berberine: Another alkaloid with similar structural features and biological activities.
Palmatine: An alkaloid with comparable pharmacological properties.
Uniqueness: N-Methylcanadium (iodide) is unique due to its specific methylation, which imparts distinct chemical and biological properties. This methylation enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C21H24INO4 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide |
InChI |
InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AZXUCIMPDKYWNT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-] |
Origin of Product |
United States |
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